3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid
Description
3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is a substituted propanoic acid derivative featuring a cyclopropyl group and a 3,4-dimethylphenyl moiety. The compound’s molecular formula is inferred as C₁₄H₁₈O₂ (assuming dimethyl substitution instead of dimethoxy in the referenced analog), with a molecular weight of 236.29 g/mol. Its cyclopropyl group and aromatic substituents suggest unique steric and electronic characteristics, which may influence solubility, reactivity, and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-3-4-12(7-10(9)2)13(8-14(15)16)11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVALJQENAYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 3-Cyclopropyl-3-(3,4-Dimethylphenyl)Propanoic Acid
Retrosynthetic Analysis
The target molecule’s quaternary carbon center—bearing cyclopropyl and 3,4-dimethylphenyl groups—suggests convergent strategies involving:
- Fragment coupling : Joining cyclopropane-containing intermediates with prefunctionalized aromatic units.
- Cyclopropanation : Late-stage introduction of the cyclopropane ring via [2+1] cycloaddition or Simmons–Smith reactions.
- Carboxylic acid functionalization : Oxidation or hydrolysis of ester/amide precursors.
Detailed Preparation Methods
Fragment Coupling via Peptide-Based Synthesis
The European Patent EP3061753A1 outlines a peptide synthesis route adaptable to this target:
Step 1: Dipeptide Formation
L-Valine (protected with tert-butyloxycarbonyl, Boc) is coupled with glycine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC):
$$
\text{Boc-Val-OH + H-Gly-OMe} \xrightarrow{\text{DCC}} \text{Boc-Val-Gly-OMe}
$$
Step 2: Deprotection and Cyclization
Boc removal with trifluoroacetic acid (TFA) yields a free amine, which undergoes intramolecular condensation to form a diketopiperazine:
$$
\text{Boc-Val-Gly-OMe} \xrightarrow{\text{TFA}} \text{Val-Gly-OMe} \xrightarrow{\Delta} \text{Diketopiperazine}
$$
Step 3: Acetylation and Aldol Condensation
The diketopiperazine is acetylated, then condensed with 3,4-dimethylbenzaldehyde under basic conditions to form a Z-alkene intermediate. Introducing cyclopropane requires substituting the aldehyde with cyclopropanecarboxaldehyde:
$$
\text{Acetylated intermediate + Cyclopropanecarboxaldehyde} \xrightarrow{\text{Base}} \text{Z-Alkene}
$$
Step 4: Hydrogenation and Hydrolysis
Catalytic hydrogenation (5% Pd/C, 6–8 atm H₂, 45°C) saturates the alkene, followed by ester hydrolysis (NaOH/MeOH) to yield the carboxylic acid.
Optimization Notes:
Cyclopropanation of α,β-Unsaturated Esters
Comparative Analysis of Synthetic Routes
Analytical Validation and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 3H, aryl), 2.85 (q, 2H, CH₂), 2.25 (s, 6H, Ar-CH₃), 1.45–1.25 (m, 4H, cyclopropane).
- IR (KBr) : 1705 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (broad, COOH).
Industrial-Scale Considerations
Cost Efficiency
- Peptide route : High material costs due to Boc-protected amino acids (~$320/mol).
- Simmons–Smith : Economical for bulk cyclopropane synthesis (~$45/mol CH₂I₂).
Environmental Impact
- Waste streams : Peptide methods generate TFA-contaminated effluent, requiring neutralization.
- Green alternatives : Biocatalytic cyclopropanation using engineered P450 enzymes is under investigation.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
The compound exhibits excellent herbicidal properties, making it suitable for agricultural use. It has been reported to be effective against a variety of crops, including:
- Sugar beets
- Common forage alfalfa (Medicago sativa)
- Bush beans
- Cotton
- Peanuts
- Soybeans
- Potatoes
- Peas
- Grains
- Sugar cane
The application rates typically range from 0.5 to 5 kg of active agent per hectare (1 hectare = 2.47 acres) . These compounds can be used alone or in mixtures with other active agents, defoliants, or plant protective agents to enhance their effectiveness.
Formulations and Application Methods
The compound can be formulated into various compositions such as:
- Powders
- Granulates
- Solutions
- Emulsions
- Suspensions
These formulations can include liquid and solid carrier materials, with the active agent typically comprising 10% to 80% by weight of the total composition. Application methods can vary from conventional spraying techniques to low-volume and ultra-low-volume applications .
Pharmaceutical Applications
While specific pharmaceutical applications of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid are less documented compared to its agricultural uses, compounds with similar structures have been investigated for their potential therapeutic effects. The structural characteristics of cyclopropyl derivatives often contribute to unique pharmacological profiles.
Potential Therapeutic Uses
Research indicates that cyclopropyl-containing compounds may exhibit:
- Anti-inflammatory properties
- Analgesic effects
- Antimicrobial activity
These attributes suggest that further exploration into the medicinal chemistry of this compound could yield valuable insights into its potential as a therapeutic agent.
Case Study: Herbicidal Efficacy
A study conducted on the herbicidal efficacy of cyclopropyl derivatives demonstrated that formulations containing this compound significantly reduced weed populations in controlled environments. The results indicated a higher selectivity for target crops over common weeds, showcasing the compound's potential for integrated weed management strategies .
Case Study: Environmental Impact Assessment
An environmental impact assessment of agricultural chemicals including this compound revealed that when applied according to recommended guidelines, it poses minimal risk to non-target species and ecosystems. This finding supports its use in sustainable agricultural practices .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Agriculture | Herbicide for various crops | Effective at rates of 0.5 - 5 kg/hectare |
| Formulations | Powders, granulates, solutions | Can include various carrier materials |
| Pharmaceuticals | Potential anti-inflammatory and analgesic uses | Requires further research |
| Environmental Impact | Minimal risk when used as directed | Supports sustainable practices |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl and 3,4-dimethylphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of key compounds is presented below:
Key Observations:
- In contrast, dimethyl or dimethoxy substituents (as in the cyclopropyl derivatives) may reduce polarity and bioavailability but improve metabolic stability .
Metabolic and Environmental Roles
- 3-(3,4-Dihydroxyphenyl)propanoic acid was reported to accumulate under drought stress in plants, suggesting a role in stress adaptation .
Biological Activity
3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group and a dimethylphenyl moiety, contribute to its distinct biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈O₂. The compound's structure includes:
- Cyclopropyl Group : Imparts unique steric and electronic properties.
- Dimethylphenyl Moiety : Enhances lipophilicity and potential receptor interactions.
Synthesis Methods
Several synthesis methods exist for this compound, each yielding different purity levels and yields:
- Direct Alkylation : Involves the alkylation of propanoic acid derivatives with cyclopropyl groups.
- Grignard Reactions : Utilizes Grignard reagents to form the cyclopropyl structure.
- Coupling Reactions : Employs coupling agents to link the cyclopropyl and dimethylphenyl components.
The biological activity of this compound is primarily explored through its interactions with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with receptors influencing neurotransmitter systems, potentially affecting mood and behavior.
Pharmacological Studies
Research has highlighted several pharmacological effects:
- Neuroprotective Effects : In vitro studies using PC12 cell lines demonstrated that compounds similar to this compound can protect against corticosterone-induced lesions, indicating potential antidepressant properties .
- Anti-inflammatory Activity : Preliminary findings suggest that this compound may exhibit anti-inflammatory effects in various cellular models.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(3,4-Dimethylphenyl)propanoic acid | Lacks cyclopropyl group | More straightforward structure; possibly less active |
| 3-Cyclopropyl-3-(4-fluoro-3-methylphenyl)propanoic acid | Contains fluorine substituent | May have different pharmacological properties |
| 2-Cyclopropyl-2-(3,4-dimethylphenyl)acetic acid | Different position of substituents | Altered reactivity due to acetic acid functionality |
The presence of the cyclopropyl group and specific aromatic substitutions make this compound distinct in terms of potential biological activity and chemical reactivity compared to these similar compounds.
Neuroprotective Activity Assessment
In a study assessing neuroprotective activity, various compounds were tested on PC12 cells exposed to corticosterone. The results indicated that certain derivatives exhibited protective effects exceeding 25% at concentrations as low as 1.25 μM . This suggests that modifications to the core structure can enhance neuroprotective capabilities.
In Vivo Studies
Further investigations into the antidepressant properties of related compounds showed promising results in animal models. For instance, forced swim tests indicated reduced immobility times in treated rats compared to control groups . These findings support the potential therapeutic applications of this compound in treating mood disorders.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-Cyclopropyl-3-(3,4-dimethylphenyl)propanoic acid in synthetic chemistry research?
- Methodological Answer:
- Purity Assessment: Use high-performance liquid chromatography (HPLC) with UV detection to verify purity ≥97%, as validated for structurally similar propanoic acids .
- Structural Confirmation: Employ and NMR to identify cyclopropyl and 3,4-dimethylphenyl moieties. Compare spectral data to reference libraries (e.g., NIST) .
- Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular weight (CHO, theoretical 216.23 g/mol) .
- Melting Point: Cross-check observed mp with literature values (e.g., 85–89°C for analogous 3-arylpropanoic acids) .
Q. How can researchers optimize the synthesis of this compound to achieve high yield and scalability?
- Methodological Answer:
- Cyclopropanation: Use Simmons–Smith conditions (Zn-Cu/CHI) for stereoselective cyclopropyl ring formation .
- Coupling Reactions: Employ HATU or EDC/DMAP in anhydrous DMF to couple intermediates, monitoring progress via TLC .
- Purification: Perform column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
- Yield Optimization: Adjust stoichiometry (1.2 eq. cyclopropane precursor) and reaction time (48–72 hrs) under inert atmosphere .
Advanced Research Questions
Q. What experimental models are appropriate for investigating the pharmacological activity of this compound as a GPR40 agonist?
- Methodological Answer:
- In Vitro: Use HEK293 cells transfected with human GPR40 to measure Ca flux via fluorescent dyes (e.g., Fluo-4). Compare EC values to reference agonists like fasiglifam .
- In Vivo: Conduct oral glucose tolerance tests (OGTT) in Zucker Diabetic Fatty (ZDF) rats, measuring plasma insulin and GLP-1 levels post-administration (dose range: 1–30 mg/kg) .
- Mechanistic Validation: Utilize GPR40 knockout mice to confirm target-specific effects on glycemic control .
Q. How can researchers resolve contradictions in metabolic data between microbial degradation and mammalian phase I/II metabolism of this compound?
- Methodological Answer:
- Comparative Studies: Administer the compound to germ-free vs. conventional mice and analyze urine metabolites via LC-HRMS to distinguish host vs. microbial pathways .
- Phase I/II Profiling: Incubate with human hepatocytes (e.g., HepG2) and quantify glucuronide/sulfate conjugates using MS/MS. Track α-oxidation (to benzoic acids) vs. β-oxidation pathways .
- Isotopic Labeling: Synthesize -labeled analogs to trace decarboxylation and dehydroxylation steps in fecal microbiota cultures .
Q. What methodologies assess the antioxidant potential of this compound and its metabolites?
- Methodological Answer:
- Radical Scavenging: Perform DPPH/ABTS assays (IC determination) and compare to dihydrocaffeic acid, a known antioxidant metabolite .
- Cellular Models: Measure ROS reduction in HepG2 cells under HO-induced oxidative stress using DCFH-DA fluorescence .
- Nrf2 Activation: Use luciferase reporter assays in ARE-transfected cells to evaluate Nrf2 pathway modulation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, ANSI Z87.1 goggles, and lab coats. Use fume hoods for weighing .
- Spill Management: Neutralize spills with vermiculite, collect in hazardous waste containers, and decontaminate with 70% ethanol .
- Storage: Store at 2–8°C under nitrogen to prevent oxidation. Conduct stability studies via accelerated degradation (40°C/75% RH) over 4 weeks .
Notes
- Methodological Focus: Answers emphasize experimental design, data validation, and technique selection to address both basic and advanced research challenges.
- Safety Compliance: Protocols align with GHS and institutional biosafety standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
